
9-Octadecenoic acid, 2-ethylhexyl ester, (9E)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Octadecenoic acid, 2-ethylhexyl ester, (9E)- is an organic compound that belongs to the class of fatty acid estersThis compound is known for its applications in various industries, including cosmetics, lubricants, and plasticizers .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-octadecenoic acid, 2-ethylhexyl ester, (9E)- typically involves the esterification of 9-octadecenoic acid with 2-ethylhexanol. This reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the removal of water formed during the esterification process .
Industrial Production Methods: In an industrial setting, the production of this ester can be scaled up by using continuous flow reactors. The reactants are continuously fed into the reactor, and the product is continuously removed. This method enhances the efficiency and yield of the esterification process .
Types of Reactions:
Oxidation: 9-Octadecenoic acid, 2-ethylhexyl ester, (9E)- can undergo oxidation reactions, especially at the double bond of the 9-octadecenoic acid moiety. Common oxidizing agents include potassium permanganate and ozone.
Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield 9-octadecenoic acid and 2-ethylhexanol.
Transesterification: This ester can participate in transesterification reactions with other alcohols in the presence of a catalyst such as sodium methoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, ozone, and hydrogen peroxide.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Transesterification: Sodium methoxide, methanol.
Major Products Formed:
Oxidation: Epoxides, diols, and carboxylic acids.
Hydrolysis: 9-Octadecenoic acid and 2-ethylhexanol.
Transesterification: New esters and alcohols.
Aplicaciones Científicas De Investigación
9-Octadecenoic acid, 2-ethylhexyl ester, (9E)- has a wide range of applications in scientific research:
Chemistry: It is used as a plasticizer in the production of flexible plastics. It enhances the flexibility and durability of polymers.
Biology: This compound is used in the formulation of various cosmetic products due to its emollient properties. It helps in moisturizing and softening the skin.
Medicine: Research is being conducted on its potential use as a drug delivery agent due to its ability to form stable emulsions.
Industry: It is used as a lubricant in various industrial applications, including metalworking and machinery.
Mecanismo De Acción
The mechanism of action of 9-octadecenoic acid, 2-ethylhexyl ester, (9E)- is primarily based on its chemical structure. The ester bond allows it to interact with various molecular targets, including enzymes and receptors. In cosmetic applications, it acts as an emollient by forming a protective layer on the skin, preventing moisture loss. In industrial applications, its lubricating properties are due to its ability to reduce friction between surfaces .
Comparación Con Compuestos Similares
Ethyl Oleate: Similar to 9-octadecenoic acid, 2-ethylhexyl ester, (9E)-, ethyl oleate is an ester of oleic acid but with ethanol instead of 2-ethylhexanol.
Methyl Oleate: This compound is the methyl ester of oleic acid and is used in similar applications as a plasticizer and lubricant.
Butyl Oleate: Another ester of oleic acid, butyl oleate, is used in cosmetics and industrial applications.
Uniqueness: The uniqueness of 9-octadecenoic acid, 2-ethylhexyl ester, (9E)- lies in its branched alcohol component, 2-ethylhexanol. This branching provides enhanced flexibility and stability compared to linear alcohol esters. Additionally, its emollient properties make it particularly valuable in cosmetic formulations .
Propiedades
Número CAS |
1229516-07-7 |
|---|---|
Fórmula molecular |
C26H50O2 |
Peso molecular |
394.7 g/mol |
Nombre IUPAC |
2-ethylhexyl (E)-octadec-9-enoate |
InChI |
InChI=1S/C26H50O2/c1-4-7-9-10-11-12-13-14-15-16-17-18-19-20-21-23-26(27)28-24-25(6-3)22-8-5-2/h14-15,25H,4-13,16-24H2,1-3H3/b15-14+ |
Clave InChI |
FOKDITTZHHDEHD-CCEZHUSRSA-N |
SMILES isomérico |
CCCCCCCC/C=C/CCCCCCCC(=O)OCC(CC)CCCC |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)OCC(CC)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


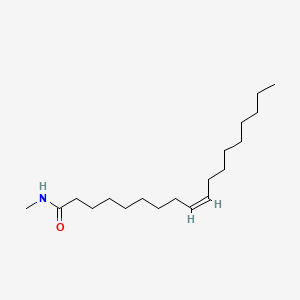
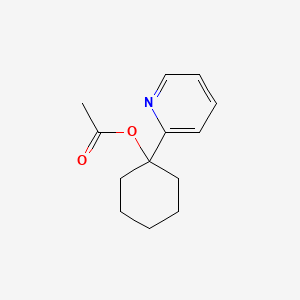
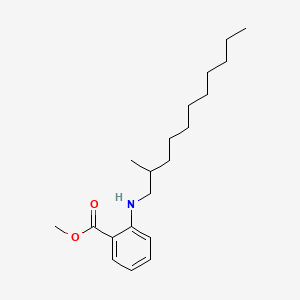
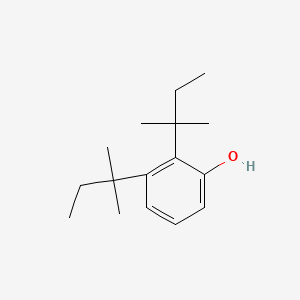

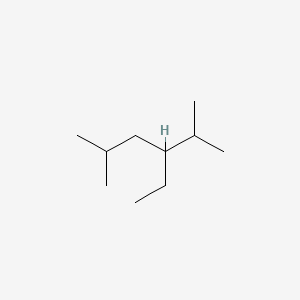
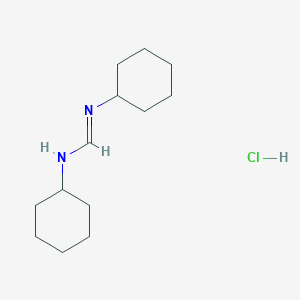
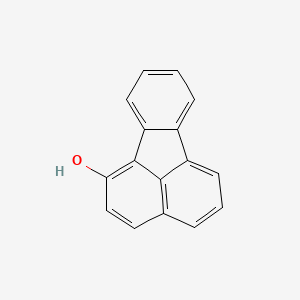


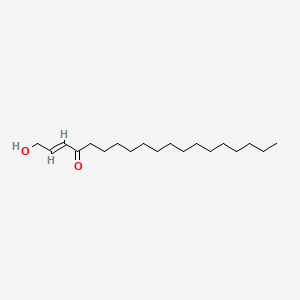

![2-Propen-1-one, 3-[5-(5-chloro-2,4-dihydroxyphenyl)-4-(4-hydroxyphenyl)-3-isoxazolyl]-1-[4-(2-methoxyphenyl)-1-piperazinyl]-, (2E)-](/img/structure/B12647829.png)
![5-[(E)-2-bromoethenyl]-1-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12647834.png)
